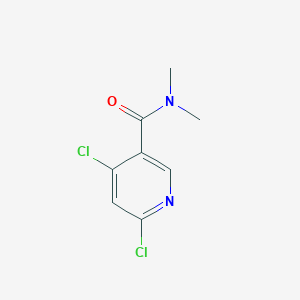

4,6-dichloro-N,N-dimethylnicotinamide

Description

Significance of Halogenated Nicotinamide (B372718) Scaffolds in Organic Synthesis

Halogenated nicotinamide scaffolds are crucial building blocks in the field of organic synthesis, largely due to the versatile reactivity imparted by the halogen substituents. The presence of chlorine atoms on the pyridine (B92270) ring, as in 4,6-dichloro-N,N-dimethylnicotinamide, activates the molecule for a variety of synthetic transformations. These chlorine atoms can serve as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups.

Furthermore, halogenated scaffolds are instrumental in modern medicinal chemistry. The incorporation of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net For instance, halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through the formation of halogen bonds. nih.gov Research into various halogenated nicotinamide derivatives has demonstrated their potential as fungicidal agents, underscoring the importance of this structural class in the development of new agrochemicals and pharmaceuticals. mdpi.com

Role of the Pyridine Ring in Heterocyclic Chemistry

The pyridine ring is a fundamental six-membered aromatic heterocycle containing one nitrogen atom, a structure that is ubiquitous in both natural products and synthetic compounds. chemicalbook.com Its aromaticity and the presence of the nitrogen atom confer distinct electronic properties that are highly valuable in chemical synthesis and drug design. chemicalbook.comchemicalbook.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, influencing the molecule's solubility and its interactions with biological macromolecules. chemicalbook.com

The pyridine core is a well-established pharmacophore, forming the central structure of numerous existing medications. mdpi.com Its ability to engage in various non-covalent interactions makes it a privileged scaffold in the design of enzyme inhibitors and receptor modulators. The planarity of the ring also allows it to participate in pi-stacking interactions, further contributing to its utility in molecular recognition.

Overview of N,N-Dimethylamide Functionality in Synthetic Contexts

The N,N-dimethylamide functional group is a common feature in organic molecules and is known for its influence on a compound's physical and chemical properties. This group is relatively stable and resistant to hydrolysis, which can be advantageous in the design of metabolically robust drug candidates.

In the context of organic synthesis, related compounds like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are not only used as polar aprotic solvents but also as versatile reagents. They can serve as a source of dimethylamine (B145610) or as building blocks in formylation and amidation reactions. This dual role highlights the synthetic utility that the N,N-dimethylamide moiety can offer.

Interactive Table: Physicochemical Properties of Related Compounds

| Property | 4,6-Dichloronicotinamide (B183715) |

| Molecular Formula | C₆H₄Cl₂N₂O |

| Molecular Weight | 191.01 g/mol |

| IUPAC Name | 4,6-dichloropyridine-3-carboxamide |

| CAS Number | 70593-57-6 |

Data sourced from PubChem CID 600044. nih.gov

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8Cl2N2O |

|---|---|

Poids moléculaire |

219.06 g/mol |

Nom IUPAC |

4,6-dichloro-N,N-dimethylpyridine-3-carboxamide |

InChI |

InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-4-11-7(10)3-6(5)9/h3-4H,1-2H3 |

Clé InChI |

BRDLQNKUQPJTHL-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C(=O)C1=CN=C(C=C1Cl)Cl |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4,6 Dichloro N,n Dimethylnicotinamide and Its Precursors

Strategies for Regioselective Dichlorination of Nicotinamide (B372718) Derivatives

Achieving the desired 4,6-dichloro substitution pattern on the nicotinamide scaffold requires specific and controlled halogenation methods. The electron-deficient nature of the pyridine (B92270) ring typically directs electrophilic substitution to the 3- and 5-positions, making direct chlorination challenging. Therefore, indirect methods or activation of the ring are often necessary to achieve the desired regioselectivity.

A primary strategy for introducing chloro groups at the 4- and 6-positions involves the transformation of precursor molecules where these positions are pre-functionalized with groups that are easily displaced by chlorine. A common and effective approach is the use of dihydroxy pyridine precursors. For instance, the synthesis of analogous 4,6-dichloropyrimidines often starts from 4,6-dihydroxypyrimidine. google.comgoogle.com This principle can be applied to nicotinic acid derivatives. The corresponding 4,6-dihydroxynicotinic acid can be treated with potent chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl groups with chlorine atoms.

Another powerful strategy involves the activation of the pyridine ring via N-oxidation. Halogenation of pyridine N-oxides using reagents like phosphorus oxychloride (POCl₃) is a well-established method for introducing a halogen at the 2- or 4-position. acs.org For the synthesis of a 4,6-dichloro derivative, a precursor such as 6-chloronicotinamide (B47983) N-oxide could potentially be subjected to a second chlorination step at the 4-position. The N-oxide group activates the 4-position for nucleophilic attack by chloride after initial reaction with the chlorinating agent, and the N-oxide can be subsequently removed if necessary.

A general procedure for the chlorination of a dihydroxy-N-heterocycle is outlined below:

| Step | Procedure | Reagents | Purpose |

| 1 | Reactant Mixing | 4,6-dihydroxypyrimidine, Dichloroethane, Chlorination Catalyst | Prepare the initial reaction mixture. |

| 2 | Heating & Reagent Addition | Thionyl chloride | Initiate the chlorination reaction by dropwise addition of the chlorinating agent under reflux. |

| 3 | Reaction Completion | Temperature maintenance | Ensure the reaction proceeds to completion. |

| 4 | Work-up | Cooling, Solvent Recovery, Crystallization | Isolate the crude 4,6-dichloropyrimidine (B16783) product. |

| 5 | Purification | Centrifugation, Drying | Obtain the final, purified product. |

This table illustrates a representative process for converting a dihydroxypyrimidine to a dichloropyrimidine, a strategy adaptable for nicotinic acid precursors. google.com

The success of regioselective dichlorination hinges on the careful optimization of reaction conditions. The choice of chlorinating agent, solvent, temperature, and catalyst can profoundly influence both the yield and the selectivity of the reaction.

When using phosphorus oxychloride (POCl₃), the reaction is often performed at elevated temperatures, sometimes in the presence of a tertiary amine base like triethylamine (B128534) or a catalyst such as dimethylformamide (DMF). The base neutralizes the HCl generated, while DMF can form a Vilsmeier-Haack type reagent, which is a more reactive chlorinating species.

For the chlorination of pyridine N-oxides, optimization of the base and solvent combination is crucial for achieving high regioselectivity. A study on the chlorination of 3,5-disubstituted pyridine N-oxides found that using 2,6-lutidine as a base in dichloromethane (B109758) as the solvent with POCl₃ provided excellent regioselectivity for the 2-position under mild conditions (0 °C). acs.org This highlights that tuning the steric and electronic properties of the base can direct the position of halogenation.

Table 1: Optimized Conditions for Regioselective Chlorination of a Pyridine N-oxide

| Parameter | Condition |

|---|---|

| Chlorinating Agent | POCl₃ |

| Base | 2,6-Lutidine |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C |

| Outcome | High regioselectivity (93:7) and good yield (63%) for 2-chloro product |

Data from a study on 3,5-disubstituted pyridine N-oxide, demonstrating the importance of condition optimization. acs.org

Synthesis of the N,N-Dimethylnicotinamide Moiety

The formation of the tertiary N,N-dimethylamide group is another critical aspect of the synthesis. This can be accomplished either by forming the amide bond from a suitable carboxylic acid precursor (amidation) or by methylating a pre-existing primary or secondary amide.

The most direct method for forming the N,N-dimethylamide is the reaction of a nicotinic acid derivative with dimethylamine (B145610). To facilitate this reaction, the carboxylic acid must first be activated. A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with dimethylamine to form the desired tertiary amide. nih.gov

Alternatively, various coupling reagents can be used to promote amidation directly from the carboxylic acid without isolating the acyl chloride. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions, providing the corresponding amides in good to excellent yields. researchgate.net

Another approach involves the aminolysis of nicotinic acid esters. Methyl or ethyl nicotinate (B505614) can react with dimethylamine, often catalyzed by a base like sodium methoxide, to yield N,N-dimethylnicotinamide. google.com The reaction can be driven to completion by heating to remove the alcohol byproduct. google.com

Table 2: Comparison of Amidation Methods

| Method | Activating Agent / Catalyst | Substrates | Key Features |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Carboxylic Acid, Dimethylamine | High reactivity; often high yields; generates HCl byproduct. nih.gov |

| Direct Coupling | Phosphoric Acid Diethyl Ester Derivative | Carboxylic Acid, Dimethylamine | Mild conditions; good chemoselectivity and yields. researchgate.net |

| Ester Aminolysis | Sodium Methoxide | Methyl/Ethyl Ester, Dimethylamine | Base-catalyzed; reaction can be driven by heating. google.com |

An alternative pathway to the N,N-dimethylamide moiety is to start with nicotinamide or a substituted nicotinamide and perform a double methylation on the primary amide nitrogen. Traditional methods for N-methylation often employ hazardous reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base. researchgate.net These reagents are highly reactive but can lack selectivity and require careful handling. A base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is typically used to deprotonate the amide, generating an amidate anion that then acts as a nucleophile.

More recent methodologies offer safer and more selective alternatives. For example, phenyl trimethylammonium iodide has been reported as a solid, easy-to-handle methylating agent for the monoselective N-methylation of amides under mildly basic conditions. nih.gov While this particular reagent is designed for monomethylation, similar principles could be adapted for dimethylation by adjusting stoichiometry and reaction conditions. Catalytic methods using formic acid as a sustainable methylating agent over a Pd/In₂O₃ catalyst have also been developed for the N-methylation of primary amides. researchgate.net

Convergent and Divergent Synthetic Routes

The synthesis of 4,6-dichloro-N,N-dimethylnicotinamide can be approached through different strategic sequences, primarily categorized as convergent or linear (a form of divergent strategy from a common starting material).

A convergent synthetic route is generally considered more efficient. In this approach, the key fragments of the molecule are synthesized separately and then combined in a late-stage step. For this compound, the most logical convergent strategy involves:

Synthesis of Fragment A: Preparation of 4,6-dichloronicotinic acid. This is a crucial intermediate that can be synthesized from precursors like ethyl 4,6-dichloronicotinate via hydrolysis. chemicalbook.com

Coupling: Activation of the 4,6-dichloronicotinic acid (e.g., conversion to its acyl chloride) followed by amidation with dimethylamine to form the final product.

This route is advantageous because the sensitive amide functionality is introduced after the potentially harsh chlorination steps, avoiding possible side reactions. 4,6-Dichloronicotinic acid is a stable, versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

A linear (or divergent) synthetic route would involve building the molecule in a stepwise fashion from a simpler precursor, such as nicotinic acid. A possible linear sequence is:

Amidation: Conversion of nicotinic acid to N,N-dimethylnicotinamide.

Dichlorination: Introduction of the two chlorine atoms onto the N,N-dimethylnicotinamide ring to yield the final product.

This approach is more linear but presents significant challenges. The direct dichlorination of N,N-dimethylnicotinamide at the 4- and 6-positions with high regioselectivity is difficult. The amide group can influence the electronic properties of the pyridine ring, and the conditions required for dichlorination might lead to decomposition or unwanted side reactions on the amide itself. Therefore, the convergent route starting with the pre-halogenated 4,6-dichloronicotinic acid is generally the preferred and more robust synthetic strategy.

Sequential Halogenation and Amidation Strategies

The construction of the this compound scaffold typically follows a logical sequence of halogenation of a nicotinic acid precursor followed by amidation. A common approach begins with a dihydroxynicotinic acid derivative, which undergoes chlorination to introduce the two chlorine atoms onto the pyridine ring.

A prevalent method for this chlorination is the use of phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine or triethylamine. The reaction converts the hydroxyl groups into chlorides. Following the successful dichlorination to form 4,6-dichloronicotinoyl chloride, the subsequent amidation step is carried out. This involves the reaction of the acyl chloride with dimethylamine to furnish the final N,N-dimethylamide moiety. The reaction is typically performed in a suitable solvent that can facilitate the reaction and dissolve the reactants.

An alternative to phosphorus oxychloride for the chlorination step is the use of thionyl chloride (SOCl₂), which can also effectively convert carboxylic acids to acyl chlorides. researchgate.net Another approach involves the use of oxalyl chloride for the acylation of substituted nicotinic acids to form the corresponding acyl chloride, which is then reacted with the desired amine. mdpi.com

Integration of this compound into Multi-step Syntheses

While specific examples detailing the integration of this compound into multi-step syntheses are not extensively documented in publicly available literature, its structural motifs suggest its potential as a versatile intermediate. Chlorinated pyridines, such as 6-chloronicotinoyl chloride, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.com The presence of two reactive chlorine atoms on the pyridine ring of this compound offers multiple sites for further functionalization through nucleophilic substitution reactions.

This positions the molecule as a potential building block for the synthesis of more complex molecules. The dichloro-substituted pyridine core can be strategically modified to introduce a variety of functional groups, leading to the generation of diverse chemical libraries for drug discovery and materials science. For instance, aminoacetophenones have been utilized as building blocks for the diversity-oriented synthesis of natural product analogs. mdpi.com

Green Chemistry Considerations in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the exploration of greener synthetic alternatives for the production of nicotinamide derivatives. ijarsct.co.inresearchgate.net Key areas of focus include the replacement of hazardous reagents and the careful selection of solvents to minimize environmental impact.

Replacement of Hazardous Reagents (e.g., Triphosgene (B27547) vs. POCl₃)

Phosphorus oxychloride (POCl₃) is a commonly used reagent for the chlorination of hydroxypyridines. However, it is a hazardous and corrosive substance, and its use often generates significant amounts of waste. Triphosgene, a solid and safer alternative to phosgene (B1210022) gas, has emerged as a viable replacement for POCl₃ in certain chlorination reactions. researchgate.net The use of triphosgene in combination with a base like pyridine can effectively chlorinate alcohols and diols under mild conditions. researchgate.net This suggests its potential applicability in the chlorination of dihydroxynicotinic acid precursors, which could lead to a greener synthesis of 4,6-dichloronicotinoyl chloride. A comparative analysis of these two reagents for the specific synthesis of the target molecule would be necessary to fully assess the environmental and efficiency benefits.

| Reagent | Phase | Hazards | Byproducts |

| POCl₃ | Liquid | Corrosive, toxic | Phosphoric acid, HCl |

| Triphosgene | Solid | Toxic upon decomposition | CO₂, HCl |

Solvent Selection and Waste Minimization in Synthetic Protocols

Recent research has focused on identifying greener alternatives for amide bond formation, a key step in the synthesis of this compound. acs.org The development of solvent-free reaction conditions, or the use of water-based systems and microwave-assisted synthesis, are promising approaches to reduce solvent waste. ijarsct.co.inmdpi.com For instance, microwave irradiation has been shown to significantly reduce reaction times and energy consumption in the synthesis of pyridine derivatives. ijarsct.co.in The application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity (PMI), can be used to quantitatively assess the sustainability of different synthetic routes. ijarsct.co.innih.gov

Comparative Analysis of Synthetic Efficiency and Scalability

A comprehensive comparative analysis of the synthetic efficiency and scalability for the production of this compound is challenged by the limited availability of detailed, publicly accessible process data. However, a qualitative assessment can be made based on the general principles of the synthetic methodologies.

The traditional route involving the chlorination of a dihydroxynicotinic acid derivative with POCl₃ or SOCl₂ followed by amidation is a well-established and likely scalable process. The yields for analogous chlorinations and amidations are often reported to be high. For example, the synthesis of 6-chloronicotinoyl chloride from 6-chloro-nicotinic acid using SOCl₂ proceeds with high yield. researchgate.net

The scalability of greener alternatives, such as those employing triphosgene or enzymatic catalysis, would need to be carefully evaluated. While enzymatic processes can offer high selectivity and mild reaction conditions, their scalability may be limited by enzyme stability and cost. researchgate.net Microwave-assisted synthesis has shown promise for rapid and efficient reactions on a laboratory scale, but its transition to large-scale industrial production can present engineering challenges. nih.gov

A thorough analysis would require a direct comparison of key performance indicators for each synthetic route:

| Synthetic Route | Overall Yield (%) | Reaction Time (h) | Scalability | Green Chemistry Metrics (e.g., PMI) |

| Traditional (POCl₃) | Data not available | Data not available | Potentially high | Likely high |

| Triphosgene-based | Data not available | Data not available | To be determined | Potentially lower than traditional |

| Enzymatic | Data not available | Data not available | Potentially limited | Potentially very low |

Further research and process development are necessary to generate the data required for a definitive quantitative comparison and to identify the most efficient, scalable, and sustainable method for the synthesis of this compound.

Elucidation of Reactivity and Reaction Mechanisms of 4,6 Dichloro N,n Dimethylnicotinamide

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) Halogen Positions

The electron-deficient nature of the pyridine ring, enhanced by the presence of two electron-withdrawing chlorine atoms, makes 4,6-dichloro-N,N-dimethylnicotinamide susceptible to nucleophilic aromatic substitution. This reaction pathway allows for the displacement of the chlorine atoms by a variety of nucleophiles.

Selective Replacement of Chlorine Atoms at C-4 and C-6

The positions of the chlorine atoms at C-4 and C-6 are both activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen, which can stabilize the negative charge in the reaction intermediate. However, the presence of the N,N-dimethylamide group at the C-3 position introduces a directing effect, influencing the regioselectivity of the substitution.

Studies on analogous 3-substituted 2,6-dichloropyridines have shown that an amide or ester group at the 3-position can direct nucleophilic attack to the ortho position (C-2) researchgate.net. This directing effect is attributed to the ability of the amide group to stabilize the transition state through chelation or hydrogen bonding with the incoming nucleophile and any associated counter-ions libretexts.org. By analogy, in this compound, the N,N-dimethylamide group at C-3 is expected to preferentially direct nucleophilic attack to the C-4 position over the C-6 position. This selectivity arises from the proximity of the C-4 position to the directing amide group.

The selective substitution at the C-4 position is a key feature in the synthetic utility of related dichloropyridine compounds, allowing for the sequential introduction of different functional groups. For instance, in the synthesis of various biologically active molecules, the more reactive halogen is displaced first, followed by substitution at the less reactive position under different reaction conditions.

| Nucleophile | Expected Major Product | Rationale for Selectivity |

| Primary/Secondary Amines | 4-Amino-6-chloro-N,N-dimethylnicotinamide | Directing effect of the C-3 amide group favors attack at the C-4 position. |

| Alkoxides | 4-Alkoxy-6-chloro-N,N-dimethylnicotinamide | The C-3 amide group is expected to direct the incoming alkoxide to the proximate C-4 position. |

| Thiolates | 4-Thio-6-chloro-N,N-dimethylnicotinamide | Similar to other nucleophiles, the directing effect of the amide group would favor substitution at C-4. |

Influence of Pyridine Nitrogen and Amide Substituents on SNAr Reactivity

The N,N-dimethylamide group at the C-3 position primarily exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen and nitrogen atoms. This further activates the ring towards nucleophilic attack. While the nitrogen of the amide has a lone pair that could potentially participate in resonance, its electron-donating effect is generally outweighed by its inductive withdrawal in the context of SNAr on an already electron-deficient pyridine ring.

The synergy of these electron-withdrawing effects from the ring nitrogen and the amide group, in addition to the two chlorine atoms, renders this compound a highly reactive substrate for SNAr reactions.

Mechanistic Pathways of SNAr Reactions (e.g., Meisenheimer Complex Formation)

The generally accepted mechanism for nucleophilic aromatic substitution on activated pyridine rings proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex nih.gov.

The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom (C-4 or C-6). This initial addition step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the pyridine ring and forms a tetrahedral intermediate. The negative charge of this intermediate is delocalized across the aromatic system and onto the electronegative pyridine nitrogen atom, which provides significant stabilization.

The resonance structures of the Meisenheimer complex illustrate the delocalization of the negative charge, which is a key factor in the feasibility of the SNAr reaction. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the second chlorine atom and the N,N-dimethylamide group.

Reactivity of the N,N-Dimethylamide Group

The N,N-dimethylamide functionality of this compound also possesses its own characteristic reactivity, which can be exploited in various chemical transformations.

Hydrolysis and Transamidation Reactions

Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine libretexts.org. The hydrolysis of this compound would lead to the formation of 4,6-dichloronicotinic acid and dimethylamine (B145610). This reaction typically requires forcing conditions, such as prolonged heating with strong acids or bases.

Table of Hydrolysis Conditions and Products

| Conditions | Products |

| Acidic (e.g., HCl, H₂O, heat) | 4,6-Dichloronicotinic acid and Dimethylamine hydrochloride |

| Basic (e.g., NaOH, H₂O, heat) | Sodium 4,6-dichloronicotinate and Dimethylamine |

Transamidation, the conversion of one amide into another by reaction with an amine, is another important reaction of the amide group nih.gov. This process is often challenging due to the low reactivity of the amide carbonyl group. However, it can be achieved, often with the use of catalysts or by activating the amide organic-chemistry.org. For this compound, a transamidation reaction with a primary amine, for example, would result in the formation of a new N-substituted 4,6-dichloronicotinamide (B183715) and the release of dimethylamine. This reaction provides a route to diversify the amide functionality.

Potential for Amide Activation in Organic Transformations

The N,N-dimethylamide group can be activated to increase its electrophilicity and facilitate its participation in a broader range of organic transformations. Activation can be achieved through various methods, such as reaction with strong electrophiles or the use of specific reagents that convert the amide into a more reactive intermediate.

Once activated, the amide group can serve as a precursor for other functional groups. For example, reduction of the amide can yield the corresponding amine. The specific conditions required for these transformations would need to be determined experimentally, taking into account the reactivity of the dichloropyridine ring. The potential for selective transformation of the amide group in the presence of the reactive chloro-substituents is an area for further investigation in the chemistry of this compound.

Electrophilic Aromatic Substitution on the Pyridine Ring

The reactivity of the this compound ring towards electrophiles is significantly influenced by the electronic effects of its substituents. The two chlorine atoms are electron-withdrawing via induction and weakly electron-donating through resonance, generally deactivating the ring towards electrophilic attack. Conversely, the N,N-dimethylcarboxamide group at the C3 position is a meta-director and a deactivating group. The interplay of these substituents dictates the regioselectivity of any potential electrophilic aromatic substitution reactions.

Directed Ortho-Metalation (DoM) Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles, allowing for highly regioselective functionalization. The N,N-dialkylcarboxamide group, such as the N,N-dimethylnicotinamide moiety in the title compound, is recognized as a potent DMG.

In the case of this compound, the N,N-dimethylcarboxamide group at C3 could potentially direct metalation to either the C2 or C4 positions. The heteroatom within the DMG, in this case, the oxygen and nitrogen of the amide, acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium reagent. This coordination brings the strong base into proximity with the ortho protons, facilitating deprotonation.

However, the presence of a halogen atom can lead to a competing reaction known as metal-halogen exchange, which is often faster than directed lithiation for bromides and iodides. For chlorides, this process is generally slower, making DoM a more viable pathway. Given the structure of this compound, the primary competition for DoM at the C2 position would be metal-halogen exchange at the C4 or C6 positions. The N,N-dimethylcarboxamide group is expected to direct lithiation to the C2 position, as the C4 position is already substituted with a chlorine atom. Therefore, studies on this scaffold would focus on the selective deprotonation at the C2 position to form a lithiated intermediate, which can then be trapped by an electrophile.

Regioselectivity in Further Electrophilic Functionalization

Beyond DoM, the inherent electronic properties of the substituted pyridine ring govern the regioselectivity of classical electrophilic aromatic substitution (SEAr) reactions. The pyridine nitrogen itself is electron-withdrawing, deactivating the ring, particularly at the C2, C4, and C6 positions. The two chlorine atoms further deactivate the ring through their inductive effect. The N,N-dimethylcarboxamide group is also deactivating and would direct incoming electrophiles to the C5 position (meta to the amide and ortho/para to the nitrogen's influence).

Considering the combined effects:

Pyridine Nitrogen: Deactivates C2, C4, C6.

Chlorine at C4 and C6: Deactivating, ortho/para directors (though deactivating effect dominates).

N,N-dimethylcarboxamide at C3: Deactivating, meta-director (directs to C5).

Metal-Catalyzed Cross-Coupling Reactions

The presence of two chlorine atoms on the pyridine ring of this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the chlorine atoms at the C4 and C6 positions can potentially allow for selective and sequential functionalization.

Palladium-Catalyzed Aminocarbonylation and Related Processes

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides, carbon monoxide, and an amine. nih.gov This reaction has broad applications in the synthesis of pharmaceuticals and agrochemicals. nih.gov For this compound, this process would involve the reaction of one or both chloro-substituents with carbon monoxide and an amine in the presence of a palladium catalyst.

The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by CO insertion to form a palladated acyl complex. Subsequent reaction with an amine (aminolysis) releases the amide product and regenerates the active palladium catalyst. The choice of ligands, such as phosphines, is crucial for the efficiency of the catalytic system, particularly when dealing with less reactive aryl chlorides.

For dichlorinated substrates like this compound, regioselectivity becomes a key consideration. The relative reactivity of the C4 and C6 positions towards oxidative addition to the palladium center will determine which chlorine is replaced. Generally, the C4 position of a pyridine ring is more electron-deficient and thus more susceptible to nucleophilic attack, but oxidative addition reactivity can be complex. Selective mono-aminocarbonylation could be achieved by controlling stoichiometry and reaction conditions, followed by a second, different coupling reaction at the remaining chloro-position.

Below is a representative table of conditions often employed in palladium-catalyzed aminocarbonylation of aryl chlorides.

| Parameter | Typical Conditions | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, PPh₃, dppf | Stabilizes the Pd catalyst and modulates its reactivity. |

| CO Source | CO gas (1-10 atm), Mo(CO)₆ | Provides the carbonyl group for the new amide bond. |

| Base | Et₃N, DBU, K₂CO₃ | Neutralizes the HX acid formed during the reaction. |

| Solvent | DMF, Toluene, Dioxane | Solubilizes reactants and catalyst. |

| Temperature | 80-140 °C | Provides energy to overcome activation barriers. |

Suzuki-Miyaura, Heck, and Sonogashira Coupling with Halogenated Nicotinamides

The chlorine atoms of this compound serve as handles for various palladium-catalyzed cross-coupling reactions to form C-C bonds, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction couples the dichloronicotinamide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for creating aryl-aryl or aryl-vinyl bonds. For substrates with multiple halogens, selective mono- or di-substitution can often be controlled. In dichloropyridine systems, the C4-Cl bond is generally more reactive than the C2/C6-Cl bond in Suzuki couplings, suggesting that initial coupling would likely occur at the C4 position of this compound.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl halide with an alkene. This reaction is a key method for the synthesis of substituted alkenes. The reaction with this compound would lead to the formation of styrenyl-type products at either the C4 or C6 position. Regioselectivity would again be a critical aspect, influenced by the electronic and steric environment of the two chlorine atoms.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly reliable method for synthesizing aryl alkynes. Studies on related dihalopyridines have shown that the reactivity order for Sonogashira coupling is often C4 > C2/C6, which would favor initial functionalization at the C4 position of the title compound.

The general mechanism for these cross-coupling reactions involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond.

Transmetalation (for Suzuki) or Carbopalladation (for Heck) or Alkyne Coordination/Deprotonation (for Sonogashira): The second coupling partner is introduced to the palladium center.

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

The table below summarizes these key cross-coupling reactions and their typical components.

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd Catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or Vinyl-Pyridine |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd Catalyst, Base (e.g., Et₃N) | Styrenyl-Pyridine |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd Catalyst, Cu(I) Co-catalyst, Base (e.g., Et₃N) | Alkynyl-Pyridine |

Radical Reactions and Redox Chemistry Involving the Dichloro Nicotinamide (B372718) Scaffold

The electronic nature of the this compound scaffold, characterized by the electron-deficient pyridine ring, makes it susceptible to radical and redox reactions. The presence of chloro-substituents offers sites for radical C-H functionalization or reactions involving radical intermediates.

The redox chemistry of dichlorinated pyridines can be complex. Reduction of the pyridine ring is possible using strong reducing agents, though this often requires harsh conditions. More commonly, the chloro-substituents can participate in reductive dehalogenation reactions, either through metal-catalyzed processes or under dissolving metal reduction conditions.

Conversely, radical reactions can be initiated photochemically or with radical initiators. For instance, radical C-H arylation or alkylation could potentially occur at the C2 or C5 positions, which are the most electron-rich sites on the deactivated ring. However, the selectivity of such reactions can be difficult to control. Furthermore, the chlorine atoms themselves can be replaced via radical-nucleophilic substitution (SRN1) mechanisms under specific conditions, providing an alternative pathway to functionalization compared to the more common transition-metal-catalyzed methods. These reactions typically involve the formation of a pyridyl radical anion intermediate, which then expels a chloride ion to form a pyridyl radical, ultimately leading to the substituted product.

Derivatization and Functionalization Strategies for 4,6 Dichloro N,n Dimethylnicotinamide

Synthesis of Substituted 4,6-Dichloronicotinamide (B183715) Derivatives

Introduction of Diverse Nucleophiles at C-4 and C-6

The chemical reactivity of 4,6-dichloro-N,N-dimethylnicotinamide is characterized by the susceptibility of the chlorine-substituted carbon atoms (C-4 and C-6) to nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction involves the displacement of a halide by a nucleophile on an aromatic ring. wikipedia.org The presence of the electron-withdrawing pyridine (B92270) nitrogen atom and the N,N-dimethylamide group facilitates this process by making the pyridine ring electron-deficient. wikipedia.orgmasterorganicchemistry.com

Research has shown that the C-4 position is generally more reactive towards nucleophiles than the C-6 position. This regioselectivity is a consequence of the electronic effects exerted by the ring nitrogen and the carboxamide group, which preferentially activate the C-4 position for nucleophilic attack. wikipedia.org Consequently, reactions with various nucleophiles often lead to the selective substitution of the chlorine atom at the C-4 position.

For instance, treatment of this compound with alkoxides, such as sodium methoxide, results in the formation of 4-alkoxy-6-chloro-N,N-dimethylnicotinamide derivatives. Similarly, reactions with amines and thiols can be employed to introduce nitrogen and sulfur-containing functional groups at the C-4 position. While monosubstitution at C-4 is typically favored, disubstitution at both C-4 and C-6 can be achieved under more forcing conditions, such as by using an excess of the nucleophile and higher reaction temperatures.

Table 1: Examples of Nucleophilic Substitution at the C-4 Position

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium Methoxide | 4-methoxy-6-chloro-N,N-dimethylnicotinamide |

| Amine | Morpholine | 4-morpholino-6-chloro-N,N-dimethylnicotinamide |

| Thiolate | Sodium thiomethoxide | 4-(methylthio)-6-chloro-N,N-dimethylnicotinamide |

Functionalization of the N,N-Dimethylamide Group

The N,N-dimethylamide moiety of this compound offers additional opportunities for derivatization. One common transformation is the hydrolysis of the amide bond under acidic or basic conditions to yield 4,6-dichloronicotinic acid. This carboxylic acid can then serve as a versatile precursor for the synthesis of other derivatives, such as esters or different amides, by reacting it with various alcohols or amines.

Alternatively, the amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride. This conversion would produce (4,6-dichloropyridin-3-yl)methanamine, introducing a reactive aminomethyl group that can be further functionalized.

Another potential modification is the conversion of the amide to a thioamide using reagents like Lawesson's reagent. This transformation would yield 4,6-dichloro-N,N-dimethylnicotinethioamide, altering the electronic and coordination properties of the molecule. The N,N-dimethylamide group itself is part of the broader class of nicotinamides, which are known to be involved in various biological processes, often through N-methylation catalyzed by enzymes like nicotinamide (B372718) N-methyltransferase (NNMT). nih.govnih.gov

Modification of the Pyridine Ring System

Cycloaddition Reactions with the Nicotinamide Core

The electron-deficient nature of the pyridine ring in this compound makes it a suitable candidate for participating in cycloaddition reactions. wikipedia.orgresearchgate.netchemistrytalk.org Specifically, it can act as a diene in inverse-electron-demand Diels-Alder reactions when reacted with electron-rich dienophiles. chemistrytalk.org These reactions can lead to the formation of bicyclic or more complex polycyclic structures.

Additionally, 1,3-dipolar cycloadditions represent another viable strategy for modifying the nicotinamide core. uchicago.edulibretexts.org In these reactions, a 1,3-dipole would react with the pyridine ring, which acts as the dipolarophile, to form a five-membered heterocyclic ring fused to the pyridine core. The success and regioselectivity of these cycloaddition reactions are highly dependent on the nature of the reacting partner and the specific reaction conditions employed. mdpi.commasterorganicchemistry.com

Ring Expansion or Contraction Methodologies

While less common, methodologies for the expansion or contraction of the pyridine ring could offer pathways to novel heterocyclic systems. Ring expansion could potentially be achieved through reactions involving the pyridine nitrogen atom, leading to the formation of seven-membered rings like diazepines. chemrxiv.org Conversely, ring contraction, a more challenging transformation, might be accessible through photochemical rearrangements or other specialized synthetic methods. chemrxiv.org

Regioselective Functional Group Interconversion

Regioselective functional group interconversion is a powerful strategy for the derivatization of this compound, allowing for the selective modification of one functional group in the presence of others. nih.govwikipedia.org This is particularly useful when dealing with molecules that have multiple reactive sites.

For example, a 4-alkoxy-6-chloro-N,N-dimethylnicotinamide derivative can be selectively dealkylated at the C-4 position to yield a 4-hydroxy-6-chloro-N,N-dimethylnicotinamide. This hydroxyl group can then be used as a handle for further functionalization, such as etherification or esterification, to introduce a variety of substituents.

Similarly, a thioether substituent at the C-4 position can be selectively oxidized to a sulfoxide (B87167) or a sulfone. These oxidized sulfur species can then act as good leaving groups in a subsequent nucleophilic substitution reaction, allowing for the introduction of a different nucleophile at the C-4 position. This two-step process enables the synthesis of derivatives that may not be accessible through direct substitution.

Table 2: Examples of Regioselective Interconversions

| Starting Material | Reagent(s) | Product | Type of Reaction |

| 4-methoxy-6-chloro-N,N-dimethylnicotinamide | BBr₃ | 4-hydroxy-6-chloro-N,N-dimethylnicotinamide | O-Dealkylation |

| 4-(methylthio)-6-chloro-N,N-dimethylnicotinamide | m-CPBA | 4-(methylsulfinyl)-6-chloro-N,N-dimethylnicotinamide | Oxidation |

| 4-(methylsulfinyl)-6-chloro-N,N-dimethylnicotinamide | Nucleophile | 4-substituted-6-chloro-N,N-dimethylnicotinamide | Nucleophilic Substitution |

Selective Reduction or Oxidation of Amide and Pyridine Nitrogens

The selective modification of the nitrogen atoms within this compound presents a nuanced challenge due to the potential for competing reactions.

Oxidation of the Pyridine Nitrogen:

The pyridine nitrogen can be selectively oxidized to the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions. The selective N-oxidation of pyridines, even in the presence of other oxidizable groups like aliphatic amines, has been achieved using specific reagents and conditions. nih.gov For halogen-substituted pyridines, oxidation can often proceed in high yields. nih.gov A common method for this transformation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

| Reagent | Conditions | Outcome | Reference |

| m-CPBA | CH₂Cl₂, rt | Selective N-oxidation | scripps.edu |

| H₂O₂ / Acetic Acid | Heat | N-oxidation | scripps.edu |

Reduction of the Pyridine Ring and N-Oxide:

Catalytic hydrogenation is a common method for the reduction of the pyridine ring. However, a significant challenge in the case of this compound is the potential for concurrent dehalogenation. The choice of catalyst and reaction conditions is therefore critical to achieve selective reduction of the pyridine ring while preserving the chloro substituents. Palladium-based catalysts, such as palladium on carbon (Pd/C), are often used for pyridine hydrogenation, but can also promote dehalogenation, especially under basic conditions. reddit.com Poisoning the catalyst or using acidic conditions can sometimes mitigate this side reaction. reddit.com

The reduction of a pyridine N-oxide back to the parent pyridine is a well-established transformation and can be achieved with a variety of reagents, including phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation. scripps.edu

Reduction of the Amide Group:

The reduction of the N,N-dimethylamide group to the corresponding amine is a challenging transformation that requires powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. youtube.com However, these aggressive hydrides can also reduce the pyridine ring and cleave the chloro substituents. Achieving selective reduction of the amide in the presence of these other functional groups would likely require careful optimization of reaction conditions or the use of more specialized, chemoselective reducing agents. The development of milder and more selective methods for amide reduction is an active area of research. researchgate.net

Transformation of Chloro Groups into Other Functionalities (e.g., Cyanides, Ethers)

The two chloro atoms on the pyridine ring are prime sites for nucleophilic aromatic substitution (SNAr), enabling their conversion into a wide range of other functional groups.

Conversion to Cyanides:

The chloro groups can be displaced by cyanide ions to form the corresponding dicyano- or mono-cyanopyridine derivatives. This transformation is valuable as the nitrile group can be further elaborated into other functionalities such as carboxylic acids, amides, or amines. Palladium-catalyzed cyanation reactions have been shown to be effective for the conversion of chloropyridines to cyanopyridines.

| Catalyst | Cyanide Source | Conditions | Outcome | Reference |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | K₂CO₃, DMA, 120 °C | Cyanation | General Palladium-catalyzed cyanation |

| Pd₂ (dba)₃ | Zn(CN)₂ | dppf, DMF, 80 °C | Cyanation | General Palladium-catalyzed cyanation |

Conversion to Ethers:

Nucleophilic substitution with alkoxides provides a direct route to the corresponding ether derivatives. The regioselectivity of this reaction on dichloropyridines can often be controlled by the reaction conditions and the nature of the substituents on the pyridine ring.

| Nucleophile | Base | Solvent | Outcome | Reference |

| RONa | NaH | THF/Toluene | Alkoxylation | General Williamson Ether Synthesis |

| ArOH | K₂CO₃ | DMF | Aryloxylation | General Williamson Ether Synthesis |

Application in Combinatorial Chemistry and Library Synthesis

The this compound scaffold is an excellent starting point for the generation of chemical libraries due to the presence of two reactive chloro groups that can be functionalized in a parallel or combinatorial fashion.

Parallel Synthesis Approaches Utilizing the 4,6-Dichloro Scaffold

Parallel synthesis enables the rapid creation of a large number of individual compounds in a spatially addressed format. acs.org The 4,6-dichloro scaffold is well-suited for this approach, where a common core is reacted with a diverse set of building blocks. For example, a library of ether derivatives could be synthesized by reacting this compound with a variety of alcohols in a multi-well plate format. nih.gov Similarly, a library of amino-substituted derivatives could be generated through reactions with a diverse set of primary and secondary amines. The selective mono-arylation of dichloropyridines has been demonstrated, which could be adapted to a parallel synthesis format to generate libraries of mono-functionalized compounds. nih.gov

Example Parallel Synthesis Scheme:

A 96-well plate could be loaded with a solution of this compound. To each well, a different alcohol or amine could be added, along with a suitable base. After the reaction, automated purification techniques can be employed to isolate the desired products, resulting in a library of unique derivatives. This approach significantly accelerates the structure-activity relationship (SAR) studies in drug discovery. nih.gov

High-Throughput Screening of Derivatized Compounds (in a chemical context)

High-throughput screening (HTS) is a powerful tool for rapidly evaluating the properties of large numbers of compounds. In a chemical context, HTS can be used to identify new catalysts or reaction conditions. atomfair.comscienceintheclassroom.org

A library of compounds derived from the this compound scaffold could be screened for catalytic activity in a specific chemical transformation. For instance, the library could be screened for potential ligands in a metal-catalyzed cross-coupling reaction. scienceintheclassroom.org Each well of a microtiter plate would contain the reaction components along with a unique derivative from the library. The formation of the desired product could be monitored using high-throughput analytical techniques such as fluorescence, absorbance, or mass spectrometry. nih.gov This approach allows for the rapid identification of "hits" – compounds that exhibit the desired catalytic activity – from a large and diverse library. atomfair.comnih.gov The use of combinatorial libraries in conjunction with HTS has become an indispensable tool in modern chemical research, accelerating the discovery of new catalysts and materials. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the compound's covalent framework.

Comprehensive 1D and 2D NMR Analysis (e.g., COSY, HSQC, HMBC)

The structural elucidation of 4,6-dichloro-N,N-dimethylnicotinamide is achieved through a systematic analysis of its NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

In a typical analysis, the ¹H NMR spectrum is expected to show three distinct signals: two aromatic protons on the pyridine (B92270) ring and a signal for the N,N-dimethyl group. Due to the restricted rotation around the amide C-N bond at room temperature, the two methyl groups are often non-equivalent, appearing as two separate singlets. The aromatic protons would appear as singlets, given their isolation from other protons on the ring.

2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would show no correlations for the aromatic protons, confirming their lack of coupling to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment allows for the unambiguous assignment of the carbons attached to the aromatic protons (C2 and C5) and the carbons of the N-methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for piecing together the entire structure by revealing correlations between protons and carbons over two to three bonds. Key correlations would be observed from the aromatic protons to adjacent quaternary carbons and the amide carbonyl carbon. Similarly, the N-methyl protons would show a strong correlation to the amide carbonyl carbon, confirming the N,N-dimethylamide functionality.

The following tables represent predicted NMR data for this compound in a standard solvent like CDCl₃.

Predicted ¹H and ¹³C NMR Data

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2 | ~151.0 | ~8.60 | s |

| C3 | ~135.0 | - | - |

| C4 | ~145.0 | - | - |

| C5 | ~125.0 | ~7.50 | s |

| C6 | ~150.0 | - | - |

| C=O | ~166.0 | - | - |

| N(CH₃)₂ | ~39.0, ~35.0 | ~3.10, ~3.00 | s, s |

Predicted Key HMBC Correlations

| Proton (Position) | Correlates to Carbon (Position) |

|---|---|

| H2 | C4, C6, C=O |

| H5 | C3, C4 |

| N(CH₃)₂ | C=O |

Application of Isotopic Labeling for Unambiguous Signal Assignment

While 2D NMR experiments are powerful, certain signal assignments can remain ambiguous, particularly for quaternary carbons or in cases of signal overlap. Isotopic labeling provides a definitive solution. For this compound, selective enrichment with NMR-active isotopes like ¹³C or ¹⁵N can resolve such ambiguities.

For example, synthesis of the compound using ¹³C-labeled dimethylamine (B145610) would result in a significant enhancement of the N(CH₃)₂ and C=O signals in the ¹³C NMR spectrum, depending on the labeling pattern of the precursor. If ¹⁵N-labeled dimethylamine were used, ¹H-¹⁵N or ¹³C-¹⁵N HMBC experiments could be performed. This would show a clear correlation from the methyl protons/carbons to the amide nitrogen, confirming their connectivity and providing precise measurement of coupling constants through the nitrogen atom. Similarly, using a ¹³C-labeled precursor for the pyridine ring synthesis could help in definitively assigning the quaternary carbons C3, C4, and C6.

Dynamic NMR Studies for Conformational Analysis

The N,N-dimethylamide group in this compound is subject to restricted rotation around the C3-C(O) and C(O)-N bonds. The rotation around the amide C-N bond is particularly interesting as it has a significant energy barrier due to the partial double bond character. This restricted rotation makes the two methyl groups diastereotopic and thus magnetically non-equivalent, leading to two distinct signals in the NMR spectrum at lower temperatures.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. As the temperature is increased, the rate of rotation around the C-N bond increases. Eventually, a temperature is reached where the rotation is so fast on the NMR timescale that the two methyl environments average out. This process is observed in the spectrum as the two separate singlets broadening, coalescing into a single broad peak, and finally sharpening into a single singlet at higher temperatures.

By analyzing the line shapes of the signals at different temperatures and identifying the coalescence temperature, the rate constant for the rotational process can be determined. From this, the Gibbs free energy of activation (ΔG‡) for the amide bond rotation can be calculated, providing valuable quantitative information about the conformational stability of the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision (typically to within 5 ppm). This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₈H₇Cl₂N₂O), the theoretical exact masses for the molecular ion [M]⁺˙ can be calculated. The presence of two chlorine atoms results in a characteristic isotopic pattern.

Calculated Exact Mass and Isotopic Pattern

| Ion Formula | Isotopes | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₈H₇Cl₂N₂O]⁺˙ | ²x³⁵Cl | 216.99354 | 100.0 |

| [C₈H₇Cl₂N₂O]⁺˙ | ¹x³⁵Cl, ¹x³⁷Cl | 218.99059 | 65.0 |

| [C₈H₇Cl₂N₂O]⁺˙ | ²x³⁷Cl | 220.98764 | 10.6 |

Observing this distinct M, M+2, and M+4 pattern with the correct relative abundances and exact masses in an HRMS spectrum provides unequivocal confirmation of the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a sample and for identifying and quantifying any volatile impurities.

A sample of this compound would be injected into the GC, where it is vaporized and separated from any impurities based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a molecular fingerprint for each component.

The mass spectrum of the main peak corresponding to the target compound would show the molecular ion and a series of fragment ions. Common fragmentation pathways for this molecule would include loss of a methyl group, loss of the dimethylamino group, and cleavage of the carbonyl group. The detection of minor peaks in the chromatogram would indicate the presence of impurities, which could be identified by their respective mass spectra. Potential impurities might include residual starting materials (e.g., 4,6-dichloronicotinic acid), reagents (e.g., thionyl chloride), or by-products from the synthesis.

Fragmentation Pathway Analysis for Structural Elucidation

Mass spectrometry is a critical tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. For this compound, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be utilized. mdpi.com The fragmentation process typically begins with the ionization of the molecule, followed by cleavage at the weakest bonds.

The fragmentation pathways for related nitrogen-containing heterocyclic compounds often involve initial cleavages at the side chains. nih.gov For this compound, a probable primary fragmentation would be the loss of the dimethylamino group (-N(CH₃)₂), leading to a significant fragment ion. Subsequent fragmentations could involve the loss of chlorine atoms or the cleavage of the pyridine ring. The analysis of these fragmentation patterns provides a fingerprint of the molecule's structure. researchgate.net The precise masses of the parent ion and its fragments, as determined by high-resolution mass spectrometry, are crucial for confirming the elemental composition of each piece. ncsu.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. The presence of the amide group would be indicated by a strong C=O stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be present. The aromatic pyridine ring would show characteristic C-C and C-H stretching and bending vibrations. The C-Cl stretching vibrations would appear at lower frequencies, typically in the range of 600-800 cm⁻¹. By comparing the observed vibrational frequencies with established correlation charts and computational predictions, the functional groups within the molecule can be confidently identified. researchgate.netresearchgate.net

The precise positions and shapes of vibrational bands can be sensitive to the molecule's conformation. For instance, the orientation of the N,N-dimethylcarboxamide group relative to the dichloropyridine ring would influence the vibrational modes. Factors such as steric hindrance and electronic effects can lead to shifts in vibrational frequencies. Computational modeling, often using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra for different possible conformations. By comparing these calculated spectra with the experimental IR and Raman data, the most stable conformation of the molecule in the gas phase or in solution can be inferred.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information. mdpi.comresearchgate.net This includes the precise measurement of all bond lengths (e.g., C-C, C-N, C-O, C-Cl), bond angles (e.g., O-C-N, C-N-C), and torsion angles, which describe the rotational orientation of different parts of the molecule. researchgate.netnih.gov This data allows for a detailed understanding of the molecular geometry.

Table 1: Representative Bond Lengths and Angles for Related Amide Structures

| Bond/Angle | Typical Value (Å/°) |

|---|---|

| C=O | 1.23 |

| C-N (amide) | 1.33 |

| C-N (ring) | 1.34 |

| C-Cl | 1.74 |

| O=C-N | 122 |

| C-N-C | 118 |

Note: These are generalized values and would be precisely determined for this compound by X-ray crystallography.

The crystal packing of this compound would reveal how the molecules interact with each other in the solid state. Although the molecule lacks traditional hydrogen bond donors like N-H or O-H, weak C-H···O or C-H···N hydrogen bonds may be present. researchgate.net Other significant intermolecular interactions could include dipole-dipole interactions and van der Waals forces. The arrangement of molecules in the crystal lattice is dictated by the optimization of these non-covalent interactions. mdpi.comnih.gov Understanding these interactions is crucial for predicting the physical properties of the solid material.

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

The synthesis of this compound can be meticulously monitored in real-time, and its reaction kinetics can be thoroughly investigated using a suite of advanced spectroscopic techniques. These methods provide invaluable insights into reaction mechanisms, the formation of intermediates, and the influence of various parameters on the reaction rate, leading to optimized synthesis protocols. The primary techniques employed for these purposes include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy is a powerful tool for monitoring the progress of the amidation reaction that forms this compound, typically from a precursor such as 4,6-dichloronicotinoyl chloride and dimethylamine. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, spectra can be collected in real-time, allowing for the simultaneous tracking of reactants, intermediates, and products.

The reaction's progress is followed by observing the disappearance of the characteristic vibrational band of the acid chloride carbonyl group (C=O), which typically appears at a higher wavenumber (e.g., 1770-1800 cm⁻¹), and the concurrent appearance of the amide carbonyl band at a lower wavenumber (e.g., 1640-1680 cm⁻¹). The rate of formation of the product can be determined by plotting the absorbance of the amide carbonyl peak against time.

Table 1: Illustrative FT-IR Data for Monitoring the Formation of this compound

| Time (minutes) | Absorbance at 1785 cm⁻¹ (Acid Chloride C=O) | Absorbance at 1660 cm⁻¹ (Amide C=O) |

| 0 | 0.85 | 0.00 |

| 5 | 0.62 | 0.23 |

| 10 | 0.45 | 0.40 |

| 15 | 0.33 | 0.52 |

| 20 | 0.24 | 0.61 |

| 30 | 0.13 | 0.72 |

| 45 | 0.05 | 0.80 |

| 60 | 0.01 | 0.84 |

From such data, kinetic parameters can be extracted. For instance, if the reaction is found to be first-order with respect to the acid chloride, the rate constant (k) can be determined from the slope of a plot of ln([Acid Chloride]) versus time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy offers another detailed view of the reaction kinetics. By conducting the reaction directly within an NMR tube, sequential spectra can be acquired to monitor the disappearance of reactant signals and the appearance of product signals. For the synthesis of this compound, ¹H NMR is particularly useful for tracking the signals of the N,N-dimethyl group. In the reactant dimethylamine, these protons would have a certain chemical shift, which would change upon formation of the amide.

The integration of the respective peaks allows for the quantification of the concentration of each species over time. This data can then be used to determine the reaction order and rate constant. Temperature-dependent NMR studies can also be performed to investigate the rotational barrier around the amide C-N bond.

Table 2: Hypothetical ¹H NMR Kinetic Data for the Synthesis of this compound

| Time (seconds) | Integral of Dimethylamine Protons | Integral of N,N-dimethylamide Protons |

| 0 | 6.00 | 0.00 |

| 30 | 4.50 | 1.50 |

| 60 | 3.38 | 2.62 |

| 90 | 2.53 | 3.47 |

| 120 | 1.90 | 4.10 |

| 180 | 1.07 | 4.93 |

| 240 | 0.60 | 5.40 |

| 300 | 0.34 | 5.66 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed for kinetic analysis, particularly due to the aromatic nature of the pyridine ring in this compound. The electronic transitions within the conjugated system give rise to characteristic absorption bands in the UV region. As the reaction proceeds and the substituent on the pyridine ring changes from a carboxylic acid or acid chloride to an N,N-dimethylamide, a shift in the maximum absorption wavelength (λ_max) and/or a change in the molar absorptivity may occur.

By monitoring the change in absorbance at a specific wavelength where the product absorbs maximally and the reactants absorb minimally, the rate of reaction can be determined. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. Plotting absorbance versus time allows for the determination of the reaction's kinetic profile.

Table 3: Example UV-Vis Absorbance Data for Kinetic Analysis

| Time (minutes) | Absorbance at 275 nm |

| 0 | 0.05 |

| 2 | 0.28 |

| 4 | 0.45 |

| 6 | 0.58 |

| 8 | 0.68 |

| 10 | 0.75 |

| 12 | 0.81 |

| 15 | 0.86 |

These spectroscopic methods provide a comprehensive toolkit for the detailed study of the synthesis of this compound, enabling a deeper understanding of the reaction dynamics and facilitating the development of efficient and controlled manufacturing processes.

Computational and Theoretical Investigations of 4,6 Dichloro N,n Dimethylnicotinamide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into the molecular properties of compounds like 4,6-dichloro-N,N-dimethylnicotinamide. These computational methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule.

A typical approach would involve geometry optimization of the molecule's three-dimensional structure to find its lowest energy conformation. Following this, various properties can be calculated. For instance, the M06-2X functional with a def2-TZVP basis set is a common choice for obtaining accurate geometries and thermodynamic data for organic molecules. nrel.gov

Prediction of Electronic Structure and Molecular Orbitals

The electronic structure of a molecule is fundamental to understanding its stability and reactivity. DFT calculations can elucidate the distribution of electrons within this compound. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For a molecule like this compound, the electron-withdrawing effects of the chlorine atoms and the amide group would significantly influence the energies and spatial distributions of these orbitals.

Hypothetical Data Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov

To predict the ¹H and ¹³C NMR spectra of this compound, the optimized molecular geometry would be used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Such calculations can help assign peaks in an experimental spectrum and provide confidence in the structural characterization. nih.gov

Hypothetical Data Table: Calculated ¹³C NMR Chemical Shifts

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C2 | Data Not Available |

| C3 | Data Not Available |

| C4 | Data Not Available |

| C5 | Data Not Available |

| C6 | Data Not Available |

| C=O | Data Not Available |

Analysis of Electrostatic Potentials and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. dntb.gov.ua The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. For this compound, negative regions (typically colored red) would be expected around the electronegative oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Positive regions (blue) would likely be found around the hydrogen atoms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated to quantify the molecule's reactivity. These include electronegativity, chemical hardness, and the electrophilicity index. chemrxiv.org These descriptors provide a quantitative measure of the molecule's stability and its propensity to react in various chemical environments.

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, the structures of transient intermediates, and the transition states that connect them.

Determination of Transition States and Activation Energies for Key Reactions

For a reaction involving this compound, such as nucleophilic aromatic substitution at one of the chlorine-bearing carbon atoms, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Hypothetical Data Table: Calculated Activation Energies

| Reaction | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Substitution at C4 | Data Not Available |

Exploration of Reaction Pathways and Selectivity

When a molecule has multiple reactive sites, as is the case with the two chlorine atoms in this compound, computational modeling can predict the selectivity of a reaction. By comparing the activation energies for competing reaction pathways, it is possible to determine which product is kinetically favored. nih.govmdpi.com

For example, by modeling the nucleophilic attack at both the C4 and C6 positions, one could predict which chlorine atom is more readily substituted. This selectivity would be influenced by the electronic effects of the pyridine nitrogen and the dimethylamide group, as well as any steric hindrance. Such theoretical explorations provide invaluable guidance for synthetic chemists in designing and optimizing chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics simulations offer insights into its preferred shapes, flexibility, and the energetic barriers that govern its internal motions. While direct computational studies on this specific molecule are not extensively available in the literature, a thorough understanding can be built by analogy to structurally similar compounds, such as N,N-dimethylnicotinamide and other substituted pyridines.

Exploration of Stable Conformations in Solution and Gas Phase

The conformational landscape of this compound is primarily defined by the orientation of the N,N-dimethylcarboxamide group relative to the dichloropyridine ring. The key dihedral angle is that around the C(pyridine)-C(carbonyl) bond. In the gas phase, molecules tend to adopt conformations that minimize steric hindrance and optimize intramolecular interactions. For analogous aromatic amides, it is common to find a non-planar arrangement between the aromatic ring and the amide group to be the most stable, minimizing steric clashes between the ortho-substituent (a chlorine atom in this case) and the carbonyl oxygen or the N,N-dimethyl group.

In solution, the presence of a solvent can influence the conformational equilibrium. Polar solvents may stabilize more polar conformers. Molecular dynamics simulations of substituted pyridines in solution have shown that solvent molecules can form specific interactions, such as hydrogen bonds or dipole-dipole interactions, which can alter the relative energies of different conformations. For this compound, the solvent could influence the orientation of the N,N-dimethylcarboxamide group.

A summary of expected stable conformations is presented in the interactive table below, based on studies of similar compounds.

| Phase | Expected Stable Conformation | Key Dihedral Angle (Pyridine-Carbonyl) | Rationale |

| Gas Phase | Twisted | ~30-60° | Minimization of steric repulsion between the ortho-chloro substituent and the amide group. |

| Solution (Non-polar) | Twisted | ~30-60° | Similar to gas phase, with minimal solvent influence. |

| Solution (Polar) | Potentially more planar | ~0-30° | Stabilization of the planar, more polar conformation by the solvent. |

Assessment of Flexibility and Rotational Barriers

The flexibility of this compound is largely dictated by the rotational barriers around two key single bonds: the C(pyridine)-C(carbonyl) bond and the C(carbonyl)-N(dimethylamino) bond.

Rotation around the C(carbonyl)-N(dimethylamino) bond in N,N-dimethylamides is known to be restricted due to the partial double bond character arising from resonance. This restricted rotation gives rise to distinct cis and trans conformers with respect to the carbonyl group. NMR studies on N,N-dimethylacetamide have established a significant rotational barrier. montana.edu For N,N-dimethylnicotinamide, the free energy of activation for this rotation has been determined to be approximately 66.6 kJ/mol. rsc.org The presence of chloro substituents on the pyridine ring is expected to have a modest electronic effect on this barrier.

The rotation around the C(pyridine)-C(carbonyl) bond is also hindered, primarily by steric interactions between the substituents on the pyridine ring and the amide group. The presence of a chlorine atom at the 4-position is unlikely to have a major steric influence on this rotation, but the chlorine at the 6-position will play a significant role.